Tetrakis(acetonitrile)copper(I) hexafluorophosphate

説明

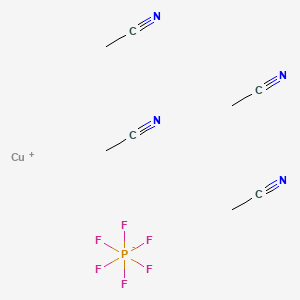

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is a salt with the chemical formula [Cu(CH₃CN)₄]PF₆. It is a colorless solid that is widely used in the synthesis of other copper complexes. The cation [Cu(CH₃CN)₄]⁺ is a well-known example of a transition metal nitrile complex .

特性

CAS番号 |

64443-05-6 |

|---|---|

分子式 |

C8H12CuF6N4P |

分子量 |

372.72 g/mol |

IUPAC名 |

acetonitrile;copper(1+);hexafluorophosphate |

InChI |

InChI=1S/4C2H3N.Cu.F6P/c4*1-2-3;;1-7(2,3,4,5)6/h4*1H3;;/q;;;;+1;-1 |

InChIキー |

GNQXUMGHBSAQBV-UHFFFAOYSA-N |

SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

正規SMILES |

CC#N.CC#N.CC#N.CC#N.F[P-](F)(F)(F)(F)F.[Cu+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The compound is generally produced by the addition of hexafluorophosphoric acid (HPF₆) to a suspension of copper(I) oxide in acetonitrile. The reaction is highly exothermic and may bring the solution to a boil. The reaction can be represented as follows :

[ \text{Cu}_2\text{O} + 2 \text{HPF}_6 + 8 \text{CH}_3\text{CN} \rightarrow 2 [\text{Cu}(\text{CH}_3\text{CN})_4]\text{PF}_6 + \text{H}_2\text{O} ]

Upon crystallization, the resulting microcrystals should be white, though a blue tinge is common, indicating the presence of copper(II) impurities .

Industrial Production Methods

A new, environmentally friendly one-pot method for the synthesis of tetrakis(acetonitrile)copper(I) complexes with various counterions, including hexafluorophosphate, has been developed. This method uses water as a solvent and minimizes the amounts of toxic organic reagents .

化学反応の分析

Types of Reactions

Tetrakis(acetonitrile)copper(I) hexafluorophosphate undergoes various types of reactions, including:

Substitution: The complex forms di- and tri-acetonitrilo complexes with other counterions and is also a useful source of unbound copper(I).

Common Reagents and Conditions

Common reagents used in reactions with this compound include aryl aldehydes, dimedone, and urazole or phthalhydrazide . The conditions often involve the use of acetonitrile as a solvent and may require heating .

Major Products

Major products formed from these reactions include triazolo[1,2-a]indazole-1,3,8-trione and 2H-indazolo[2,1-b]phthalazine-trione derivatives .

科学的研究の応用

Tetrakis(acetonitrile)copper(I) hexafluorophosphate has a wide range of applications in scientific research, including:

Copper Precursor: It is used as a precursor for the formation of copper sulfide/cadmium sulfide nanorod junctions by cationic exchange processes.

Luminescent Materials: It is used to prepare luminescent pseudo-polymorphs and other luminescent materials.

Hydrosilylation: It is used in the hydrosilylation of carbonyl compounds.

作用機序

The acetonitrile ligands in tetrakis(acetonitrile)copper(I) hexafluorophosphate protect the copper(I) ion from oxidation to copper(II). these ligands are rather poorly bound, allowing the complex to form di- and tri-acetonitrilo complexes with other counterions. This property makes it a useful source of unbound copper(I) for various reactions .

類似化合物との比較

Similar Compounds

Similar compounds include:

- Tetrakis(acetonitrile)copper(I) tetrafluoroborate

- Tetrakis(acetonitrile)copper(I) perchlorate

- Tetrakis(acetonitrile)copper(I) nitrate

Uniqueness

Tetrakis(acetonitrile)copper(I) hexafluorophosphate is unique due to its specific counterion, hexafluorophosphate, which provides distinct properties and reactivity compared to other similar compounds with different counterions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。